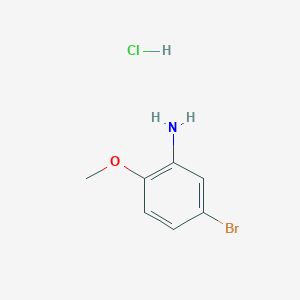

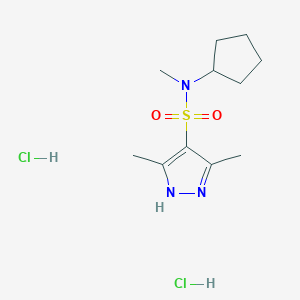

N-(2-Amino-4,5-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

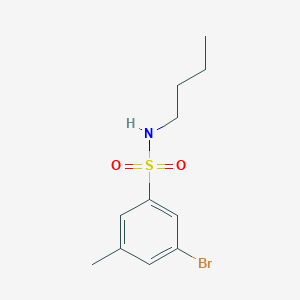

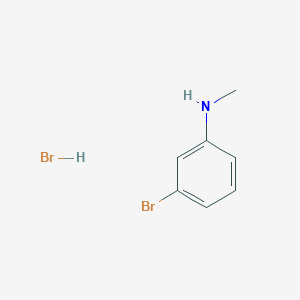

“N-(2-Amino-4,5-dimethylphenyl)acetamide” is an organic compound with the molecular formula C10H14N2O . It belongs to the class of organic compounds known as aryls .

Synthesis Analysis

The synthesis of “this compound” involves a multi-step reaction with 2 steps. The first step involves concentrated HNO3 and the second step involves iron and acetic acid .Molecular Structure Analysis

The molecular weight of “this compound” is 178.23 . The InChI Key for this compound is not provided .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The boiling point of this compound is not provided .Applications De Recherche Scientifique

1. Cognitive Function Enhancement

- N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384), a related compound, has been studied for its effects on learning and memory in rats. DM-9384 was found to improve electroconvulsive shock- or scopolamine-induced amnesia and facilitated the acquisition process in active avoidance tasks, suggesting its potential to enhance cognitive functions (Sakurai et al., 1989).

2. Analgesic Applications

- Research on N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a capsaicinoid structurally similar to N-(2-Amino-4,5-dimethylphenyl)acetamide, has focused on its potential as a potent analgesic. The crystal structure of this compound has been determined, which is crucial for understanding its pain-relieving properties (Park et al., 1995).

3. Antibacterial and Antifungal Applications

- A study on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) demonstrated significant antibacterial, antifungal, and anthelmintic activities. These derivatives also showed potential in latent fingerprint analysis (Khan et al., 2019).

4. Agrochemical Research

- Chloroacetamide derivatives, including 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide, are used as selective herbicides in various crops. Understanding the mode of action of these compounds contributes to agricultural science and crop protection (Weisshaar & Böger, 1989).

5. Pesticide Development

- Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for potential use as pesticides. New X-ray powder diffraction data on these compounds aid in understanding their structural aspects for pest control applications (Olszewska et al., 2009).

6. Crystallography and Molecular Structure Studies

- The molecular structure of N‐(2,6‐Dimethylphenyl)‐2,2,2‐trimethylacetamide, related to the target compound, has been studied, revealing insights into its molecular conformation and hydrogen bonding patterns, important for various chemical applications (Gowda et al., 2007).

7. Pharmaceutical and Medical Imaging

- The synthesis and biodistribution of [11C]R116301, a compound structurally related to N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, have been explored for its potential as a positron emission tomography (PET) ligand for investigating neurokinin(1) receptors. Such research is pivotal for medical imaging and understanding of neurological disorders (De Mey et al., 2005).

8. Analytical Chemistry

- The development of a sensitive fluorescent probe using 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (a derivative) for the trace measurement of carbonyl compounds in water samples highlights the application of such compounds in environmental and analytical chemistry (Houdier et al., 2000).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-amino-4,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEUMFIOEAKELW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)NC(=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine](/img/structure/B1372492.png)

![(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1372498.png)